molecular formula C10H8Cl2N2O B7762451 2-(3,4-dichlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

2-(3,4-dichlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B7762451
M. Wt: 243.09 g/mol
InChI Key: VCVFXBNCQAJJCV-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a dichlorophenyl substituent at position 2 and a methyl group at position 5 of the pyrazolone ring. Pyrazolones are heterocyclic compounds with diverse applications in medicinal chemistry and materials science due to their structural versatility.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O/c1-6-4-10(15)14(13-6)7-2-3-8(11)9(12)5-7/h2-5,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVFXBNCQAJJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization

In a representative procedure, ethyl acetoacetate (1.0 equiv) is refluxed with 3,4-dichlorophenylhydrazine (1.1 equiv) in glacial acetic acid for 6–8 hours. The reaction mixture is then cooled to room temperature, poured into ice water, and neutralized with ammonium hydroxide to precipitate the crude product. Recrystallization from ethanol yields the pure compound as pale yellow crystals (mp: 121–125°C). This method typically achieves yields of 70–80%, with purity confirmed by thin-layer chromatography (TLC) using benzene as the mobile phase.

Base-Mediated Reactions

Alternative protocols employ sodium acetate as a mild base in dimethylformamide (DMF). A mixture of ethyl acetoacetate, 3,4-dichlorophenylhydrazine, and anhydrous sodium acetate (1:1:1 molar ratio) is stirred at 80°C for 4 hours. After quenching with ice water, the product is filtered and washed with cold ethanol. This approach reduces side reactions such as dimerization, improving yields to 85–90%.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a efficient alternative to traditional heating, significantly reducing reaction times. A modified procedure involves irradiating a mixture of 5-methyl-2,4-dihydro-3H-pyrazol-3-one (0.01 mol), 3,4-dichlorophenylhydrazine (0.01 mol), and sodium acetate (0.01 mol) in DMF at 490 W for 8 minutes. The rapid intramolecular cyclization under microwave conditions achieves near-quantitative yields (90–95%) with minimal byproducts. The crude product is purified via recrystallization from ethanol, yielding crystals with a melting point consistent with literature values (121–125°C).

Catalytic Approaches in Aqueous Media

Recent advancements emphasize green chemistry principles, utilizing water as a solvent and recyclable catalysts. Diammonium hydrogen phosphate [(NH₄)₂HPO₄] catalyzes the tandem Knoevenagel-Michael reaction between 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and arylaldehydes. Although this method primarily targets bis-pyrazolones, substituting the aldehyde with 3,4-dichlorobenzaldehyde adapts the protocol for the target compound.

Optimized Reaction Conditions

  • Catalyst loading : 10 mol% (NH₄)₂HPO₄

  • Temperature : 80°C

  • Solvent : Water

  • Time : 2 hours

Under these conditions, the reaction achieves an 88% yield, with the catalyst recoverable via filtration and reuse for up to three cycles without significant activity loss.

Mechanistic Insights and Side Reactions

The formation of this compound proceeds through a two-step mechanism:

  • Hydrazone Formation : Nucleophilic attack of 3,4-dichlorophenylhydrazine on the carbonyl carbon of ethyl acetoacetate.

  • Cyclization : Acid- or base-catalyzed intramolecular dehydration to form the pyrazolone ring.

Common side reactions include:

  • Dimerization : Occurs at elevated temperatures (>100°C), leading to bis-pyrazolone derivatives.

  • Oxidation : Exposure to air may oxidize the dihydropyrazole ring, necessitating inert atmospheres for sensitive reactions.

Analytical Characterization

Spectroscopic Data

  • IR (KBr, cm⁻¹) : 1675 (C=O stretch), 1550 (C=N), 790 (C-Cl).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.29 (s, 3H, CH₃), 3.12 (s, 2H, CH₂), 7.13–7.17 (m, 3H, Ar-H).

  • MS (ESI) : m/z 243.09 [M+H]⁺.

Physicochemical Properties

PropertyValue
Melting Point121–125°C
Boiling Point338.5±52.0°C (Predicted)
SolubilitySlightly soluble in chloroform, DMSO, methanol
pKa0.79±0.40 (Predicted)

Comparative Analysis of Synthetic Methods

MethodYield (%)TimeAdvantagesLimitations
Acid-Catalyzed70–806–8 hoursSimple setup, low costModerate yields, side reactions
Microwave-Assisted90–958 minutesRapid, high efficiencySpecialized equipment required
Catalytic (Aqueous)882 hoursEco-friendly, recyclable catalystLimited substrate scope

Industrial and Pharmacological Applications

While the primary focus of this review is synthesis, preliminary studies indicate antimicrobial potential for structurally related pyrazolones. The electron-withdrawing chlorine substituents enhance lipophilicity, potentially improving membrane permeability in bioactive molecules .

Chemical Reactions Analysis

Cyclocondensation Reactions

The pyrazolone ring participates in cyclocondensation with aldehydes or ketones. For example:

  • Reacting with aromatic aldehydes (e.g., benzaldehyde) under acidic conditions forms fused heterocyclic systems via Knoevenagel condensation .

  • Electrochemical methods using ammonium thiocyanate enable the formation of thiocyanate derivatives under controlled current (12–24 mA) in acetonitrile .

Example Reaction Conditions:

ReactantCatalystSolventProductYield
BenzaldehydeAcetic acidEthanolFused pyrazolo-pyridine75–85%
NH₄SCNGraphite/Pt electrodesMeCNThiocyanate derivative77%

Nucleophilic Substitution

The dichlorophenyl group undergoes nucleophilic substitution, particularly at the para-Cl position:

  • Reaction with amines (e.g., aniline) in DMF at 80°C replaces chlorine with amino groups.

  • Hydroxyethylation via epoxide ring-opening forms 4-(2-hydroxyethyl) derivatives .

Key Observations:

  • Substitution is regioselective due to steric hindrance from the 3-Cl and methyl groups .

  • Hydroxyethyl derivatives exhibit improved solubility in polar solvents .

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ in acidic media converts the dihydro-pyrazolone to a fully aromatic pyrazole system.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone group to a secondary alcohol.

Oxidation Pathway:

Dihydro-pyrazoloneKMnO4/H+Pyrazole+H2O(Yield: 68%)[1]\text{Dihydro-pyrazolone} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{Pyrazole} + \text{H}_2\text{O} \quad (\text{Yield: 68\%})[1]

Electrochemical Functionalization

Electrosynthesis methods enable efficient C–H functionalization:

  • Coupling with thiocyanate at 12 mA for 3 hours forms SCN-substituted derivatives .

  • Gram-scale synthesis achieves 77% yield using graphite/platinum electrodes .

Optimized Parameters:

ParameterValue
Current12–24 mA
SolventMeCN
TemperatureRT

Azo Coupling Reactions

Diazotization of the aniline derivative (from Cl substitution) followed by coupling with pyrazolone forms azo dyes:

Ar-N2++PyrazoloneAr-N=N-Pyrazolone(Yield: 65–70%)[5]\text{Ar-N}_2^+ + \text{Pyrazolone} \rightarrow \text{Ar-N=N-Pyrazolone} \quad (\text{Yield: 65–70\%})[5]

Applications:

  • Azo derivatives show intense absorption in visible light (λₘₐₓ: 450–500 nm), useful as dyes.

Mannich and Michael Reactions

  • Mannich Reaction: Reacts with formaldehyde and amines to form aminomethyl derivatives .

  • Michael Addition: Conjugates with α,β-unsaturated carbonyls (e.g., acrylates) at the pyrazolone’s active methylene site .

Reactivity Trends:

Reaction TypeSiteRate (k, M⁻¹s⁻¹)
MannichC-42.1 × 10³
MichaelC-51.8 × 10³

Stability Under Environmental Conditions

  • Thermal Stability: Decomposes above 250°C .

  • pH Sensitivity: Stable in neutral conditions but hydrolyzes in strong acids/bases via ring-opening.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a pharmacological agent due to its ability to modulate biological pathways:

  • Antitumor Activity : Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. A notable study demonstrated that modifications to the pyrazolone structure can enhance its anticancer efficacy through apoptosis induction in tumor cells .
  • Anti-inflammatory Properties : Research has highlighted its effectiveness in reducing inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in treating inflammatory diseases .

Agricultural Chemistry

The compound has been explored for its fungicidal properties:

  • Fungicide Development : Preliminary studies suggest that it may inhibit fungal growth, making it a candidate for developing new agricultural fungicides. Field trials have shown promising results in controlling common crop pathogens .

Material Science

In material science, this compound is investigated for its role in synthesizing novel polymers and composites:

  • Polymerization Studies : The incorporation of pyrazolone units into polymer matrices has been studied for creating materials with enhanced thermal stability and mechanical properties. Research indicates that these materials could be suitable for high-performance applications .

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various pyrazolone derivatives including 2-(3,4-dichlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one. The results showed IC50 values indicating significant cytotoxicity against A549 lung cancer cells compared to standard chemotherapeutics .

Case Study 2: Agricultural Application

In a field study conducted by agricultural researchers, formulations containing this compound were tested against Fusarium species affecting wheat crops. The results indicated a reduction in disease incidence by up to 60%, showcasing its potential as an effective fungicide .

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors to modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazol-3-one

  • Structural Difference : Replaces chlorine atoms with methyl groups on the phenyl ring.
  • Molecular Formula : C₁₂H₁₄N₂O
  • Molecular Weight : 202.26 g/mol
  • Key Properties :
    • Methyl groups are electron-donating, increasing the electron density of the aromatic ring compared to the electron-withdrawing dichloro substituents in the target compound. This may enhance stability but reduce electrophilic reactivity .
    • Safety data indicate 100% purity in commercial samples, with standard handling precautions for pyrazolone derivatives .

4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one

  • Structural Difference : Bromine at position 4 and a para-chlorophenyl group.
  • Molecular Formula : C₁₁H₉BrClN₂O
  • Molecular Weight : ~300.5 g/mol
  • LC/MS data (m/z 301–305 [M+H]⁺) suggest moderate stability under analytical conditions .

4-Bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one

  • Structural Difference : Trifluoromethyl group on the phenyl ring.
  • Molecular Formula : C₁₂H₉F₃N₂O
  • Molecular Weight : ~254.2 g/mol
  • Key Properties :
    • The trifluoromethyl group is strongly electron-withdrawing, comparable to dichloro substituents but with higher lipophilicity. This may improve membrane permeability in biological systems .

Modifications on the Pyrazolone Ring

2-(3,4-Dichlorophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

  • Structural Difference : Addition of a 2-hydroxyethyl group at position 4.
  • Molecular Formula : C₁₂H₁₂Cl₂N₂O₂
  • Molecular Weight : 287.15 g/mol
  • Synthons like this are often intermediates in drug discovery for antidiabetic or anti-inflammatory agents .

Tabulated Comparison of Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
2-(3,4-Dichlorophenyl)-5-methyl-pyrazol-3-one C₁₀H₈Cl₂N₂O 243.09 3,4-Cl₂, 5-CH₃ Discontinued; high halogen content
2-(3,4-Dimethylphenyl)-5-methyl-pyrazol-3-one C₁₂H₁₄N₂O 202.26 3,4-(CH₃)₂, 5-CH₃ Electron-donating; commercial availability
4-Bromo-2-(4'-Cl-phenyl)-pyrazol-3-one C₁₁H₉BrClN₂O 300.5 4-Br, 4'-Cl, 1,5-(CH₃)₂ Halogen-rich; moderate stability
2-(3,4-Cl₂-phenyl)-4-(2-hydroxyethyl)-pyrazol-3-one C₁₂H₁₂Cl₂N₂O₂ 287.15 3,4-Cl₂, 4-CH₂CH₂OH Hydrophilic; potential drug intermediate

Notes

Synthesis Challenges : The discontinuation of 2-(3,4-dichlorophenyl)-5-methyl-pyrazol-3-one may reflect synthetic hurdles, such as regioselectivity in dichlorophenyl substitution or purification issues .

Biological Activity

2-(3,4-Dichlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazole derivative with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential therapeutic applications, including its anticancer properties and its role as an enzyme inhibitor.

  • Molecular Formula : C12H10Cl2N2O
  • Molecular Weight : 253.13 g/mol
  • CAS Number : 277299-70-4

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Recent studies have shown that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines such as HepG2 (liver carcinoma) and MCF-7 (breast adenocarcinoma) using the MTT assay. In these studies, IC50 values were reported, indicating the concentration required to inhibit cell growth by 50% .
    CompoundCell LineIC50 (µM)
    This compoundHepG2X.XX
    Similar Pyrazole DerivativeMCF-7Y.YY
    • The mechanism of action involves the induction of apoptosis in cancer cells, which was evaluated through annexin V/PI staining assays. The activation of caspase pathways was also assessed, with significant increases in caspase-3 activity noted in treated cells compared to controls .
  • Enzyme Inhibition
    • This compound has been investigated for its ability to inhibit various enzymes crucial for cellular processes. In particular, it has shown potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme that plays a vital role in DNA synthesis and repair. By inhibiting DHFR, the compound may hinder the proliferation of rapidly dividing cells such as cancer cells .

Case Studies and Research Findings

Several studies have documented the biological activity of pyrazole derivatives related to this compound:

  • Antitumor Evaluation :
    • A study synthesized a series of pyrazole derivatives and evaluated their anticancer activities against multiple human cancer cell lines. The results indicated that certain derivatives exhibited excellent cytotoxicity with low toxicity profiles compared to standard chemotherapeutic agents like doxorubicin .
  • Mechanistic Studies :
    • Further mechanistic studies revealed that treatment with this compound led to cell cycle arrest and enhanced apoptosis in cancer cells. Flow cytometry analyses demonstrated significant alterations in cell cycle distribution post-treatment .

Q & A

What are the optimal laboratory-scale synthetic routes for 2-(3,4-dichlorophenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one?

Level: Basic
Methodological Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters. For example:

React 3,4-dichlorophenylhydrazine with a methyl-substituted β-ketoester (e.g., methyl acetoacetate) under acidic conditions (acetic acid/ethanol) .

Optimize reaction time (6–8 hours reflux) and stoichiometry (1:1 molar ratio) to minimize side products.

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallize from ethanol.
Key challenges include controlling regioselectivity and avoiding over-oxidation. Confirm purity via HPLC or TLC before characterization .

How can single-crystal X-ray diffraction (SC-XRD) confirm the molecular structure of this compound?

Level: Basic
Methodological Answer:
SC-XRD provides unambiguous structural confirmation:

Grow high-quality crystals via slow evaporation (e.g., ethanol/dichloromethane mix).

Collect data using a Bruker APEX-II CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .

Process data with CrysAlis PRO: integrate frames, apply absorption corrections, and solve structures via SHELXT (direct methods) .

Refine using SHELXL: anisotropic displacement parameters for non-H atoms, riding models for H atoms.

Validate geometry (e.g., bond lengths/angles) against DFT-optimized structures .

What computational methods predict the electronic properties and reactivity of this pyrazolone derivative?

Level: Advanced
Methodological Answer:

DFT Calculations: Use Gaussian 09 with B3LYP/6-311G(d,p) basis set to optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps). Compare experimental UV-Vis spectra with TD-DFT results .

Molecular Electrostatic Potential (MESP): Map charge distribution to identify nucleophilic/electrophilic sites.

Molecular Docking: AutoDock Vina or similar tools to predict binding affinities with biological targets (e.g., enzymes). Align docking poses with crystallographic data for validation .

How should researchers resolve discrepancies in NMR data during structural elucidation?

Level: Advanced
Methodological Answer:

Experimental vs. Calculated Shifts: Compare experimental 1H^1H and 13C^{13}C NMR (DMSO-d6) with computed shifts (GIAO method in Gaussian). Deviations >0.5 ppm suggest conformational flexibility or solvent effects .

NOESY/ROESY: Detect through-space correlations to confirm stereochemistry or substituent orientation.

Variable-Temperature NMR: Resolve dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C and −40°C .

What are best practices for refining crystal structures of pyrazolone derivatives using SHELXL?

Level: Advanced
Methodological Answer:

Initial Model: Assign anisotropic displacement parameters (ADPs) to non-H atoms. Use ISOR restraints for disordered regions.

Hydrogen Atoms: Apply riding models (HFIX instructions) for C-bound H; refine hydroxyl H atoms freely.

Twinned Data: For non-merohedral twinning, use TWIN/BASF commands. Validate with R1/wR2 convergence (<5% difference) .

Validation Tools: Check CIF files with PLATON (ADDSYM) to detect missed symmetry and PARST for geometric outliers .

How does continuous flow chemistry improve synthesis of halogenated pyrazolone derivatives?

Level: Advanced
Methodological Answer:

Microreactor Advantages: Enhanced heat/mass transfer enables precise control of exothermic steps (e.g., nitration in ).

Optimization Workflow:

  • Screen parameters (residence time, temperature) via DoE (Design of Experiments).
  • Scale-up using numbering-up strategy without re-optimization.

Case Study: Nitration of analogous triazolones in microreactors achieved 95% yield vs. 70% in batch .

How can hydrogen bonding networks in crystal packing influence physicochemical properties?

Level: Advanced
Methodological Answer:

Analysis Tools: Use Mercury (CCDC) to visualize O-H⋯N/O hydrogen bonds (e.g., 2.8–3.0 Å distances in ).

Impact on Solubility: Strong intermolecular H-bonding reduces solubility (e.g., in polar solvents). Quantify via Hansen solubility parameters.

Thermal Stability: DSC/TGA correlates melting points with packing density. Tightly packed crystals (e.g., , m.p. 173–180°C) show higher thermal stability .

What strategies mitigate regioselectivity challenges during pyrazolone ring formation?

Level: Advanced
Methodological Answer:

Substituent Effects: Electron-withdrawing groups (e.g., 3,4-dichloro) direct cyclization to the 5-position.

Catalytic Control: Use Lewis acids (e.g., ZnCl₂) to stabilize transition states.

Microwave Assistance: Reduce reaction time (30 mins vs. 7 hours) and improve yield by 15–20% .

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